2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one
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Overview
Description
2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one is an organic compound with the molecular formula C7H3Cl2NO2 and a molecular weight of 204.01 g/mol . This compound is characterized by its unique fused ring structure, which includes both furan and pyridine rings. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one typically involves the chlorination of a precursor compound, followed by cyclization to form the fused ring structure. One common method involves the reaction of 2,3-dichloropyridine with a suitable furan derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can yield compounds with different oxidation states .
Scientific Research Applications
2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biological research to study its effects on various biological systems.
Medicine: The compound is being investigated for its potential therapeutic applications.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one include:
- 2,3-dichloropyridine
- 2,3-dichlorofuran
- 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
Uniqueness
What sets this compound apart from these similar compounds is its unique fused ring structure, which combines both furan and pyridine rings. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications .
Biological Activity
2,3-Dichloro-5H,7H-furo[3,4-b]pyridin-5-one (CAS Number: 1803589-33-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and research findings.
The structure of this compound consists of a furo-pyridine framework with two chlorine substituents. Its molecular formula is C7H3Cl2NO_2$$ with a molecular weight of 188.01 g/mol. The compound exhibits unique chemical properties that contribute to its biological effects.
Property | Value |
---|---|
Molecular Formula | C7H3Cl2NO_2$$ |
Molecular Weight | 188.01 g/mol |
Melting Point | Not Available |
Boiling Point | Not Available |
Density | Not Available |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivative compounds related to furo[3,4-b]pyridines have shown promising results in inhibiting the growth of HeLa cells at concentrations below 10 µM . The mechanism of action is believed to involve DNA alkylation due to the presence of halogen substituents, which can lead to severe DNA damage and apoptosis .
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of several pyridine derivatives, including those structurally similar to this compound. The results demonstrated that the most active compound exhibited an IC50 value of approximately 4.24 µM against cancer cells .
Antioxidant Activity
Another area of interest is the antioxidant potential of this compound. Preliminary assessments suggest that similar furo-pyridine derivatives possess antioxidant properties that can protect cells from oxidative stress. This effect is particularly relevant in the context of skin health and aging .
Structure-Activity Relationship (SAR)
The biological activities of heterocyclic compounds often correlate with their structural features. In the case of this compound:
- Chlorine Substituents : The presence of chlorine atoms enhances biological activity by increasing lipophilicity and facilitating interactions with biological targets.
- Furo-Pyridine Core : This core structure is crucial for the compound's interaction with DNA and other cellular components.
Research Findings
Several studies have focused on synthesizing derivatives of furo[3,4-b]pyridine and assessing their biological activities:
Properties
IUPAC Name |
2,3-dichloro-7H-furo[3,4-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-4-1-3-5(10-6(4)9)2-12-7(3)11/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVPFVFSQJCWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC(=C(C=C2C(=O)O1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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